

Crystallographic Insights into Vecuronium Bromide Intermediates: A Technical Guide

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This technical guide provides an in-depth crystallographic analysis of key intermediates in the synthesis of **vecuronium bromide**, a widely used neuromuscular blocking agent. By understanding the three-dimensional structure of these precursor molecules, researchers can gain valuable insights into the stereochemical control of the synthesis, potentially leading to improved reaction yields and purity of the final active pharmaceutical ingredient (API). This document summarizes quantitative crystallographic data, details experimental methodologies, and presents a visual representation of the synthetic pathway.

Introduction to Vecuronium Bromide and its Synthesis

Vecuronium bromide is a monoquaternary aminosteroid that functions as a non-depolarizing neuromuscular blocking agent.[1] Its synthesis is a multi-step process that begins with commercially available epiandrosterone (3β-hydroxy-5α-androstan-17-one).[2][3] The stereochemistry of the final molecule is critical to its pharmacological activity, and thus, careful control and characterization of the intermediates are paramount. A pivotal intermediate, for which detailed crystallographic data is available, is 2β ,16β-bispiperidino-5α-androstane-3α,17β-diol.[3] The structural analysis of this compound provides unambiguous confirmation of the stereocenters early in the synthetic route.[3]

Crystallographic Data of a Key Intermediate



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The structural and stereochemical characterization of the advanced synthetic intermediate, 2β ,16 β -bispiperidino-5 α -androstane-3 α ,17 β -diol, was achieved through single-crystal X-ray diffraction.[3] This analysis is crucial as it confirms the configuration of all stereocenters that are present in the final **vecuronium bromide** molecule.[3]

Table 1: Crystal Data and Structure Refinement for 2β , 16β -bispiperidino- 5α -androstane- 3α , 17β -diol.



Parameter	Value
Empirical formula	C29H50N2O2
Formula weight	458.71
Temperature	293(2) K
Wavelength	1.54184 Å
Crystal system	Monoclinic
Space group	P21
Unit cell dimensions	a = 11.163(1) Å, α = 90°
b = 10.998(1) Å, β = 103.11(1)°	
c = 12.062(1) Å, γ = 90°	_
Volume	1441.3(2) Å ³
Z	2
Density (calculated)	1.058 Mg/m³
Absorption coefficient	0.499 mm ⁻¹
F(000)	508
Crystal size	0.30 x 0.20 x 0.10 mm
Theta range for data collection	4.1 to 68.5°
Index ranges	-13<=h<=13, -13<=k<=13, -14<=l<=14
Reflections collected	5236
Independent reflections	4897 [R(int) = 0.021]
Completeness to theta = 68.5°	99.8 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	4897 / 1 / 307
Goodness-of-fit on F ²	1.03



Final R indices [I>2sigma(I)]	R1 = 0.039, wR2 = 0.101
R indices (all data)	R1 = 0.041, wR2 = 0.103
Absolute structure parameter	0.2(3)
Largest diff. peak and hole	0.16 and -0.15 e.Å ⁻³

Data sourced from Ciceri et al. (2021).[3]

Experimental Protocols

The following sections detail the methodologies for the synthesis of **vecuronium bromide** intermediates and the subsequent crystallographic analysis.

Synthesis of Vecuronium Bromide Intermediates

The synthesis of **vecuronium bromide** from epiandrosterone involves a series of chemical transformations. A representative synthetic scheme is outlined below, with a focus on the formation of the crystallographically characterized intermediate.[4]

Synthesis Workflow:



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Synthesis of **Vecuronium Bromide** from Epiandrosterone.

Key Steps in the Synthesis of 2β , 16β -bispiperidino- 5α -androstane- 3α , 17β -diol:

- Tosylation of Epiandrosterone: Epiandrosterone is reacted with p-toluenesulfonyl chloride (p-TsCl) in pyridine to form the 3-O-tosyl derivative.
- Elimination Reaction: The tosylated intermediate undergoes an elimination reaction to yield 5α-androst-2-en-17-one.



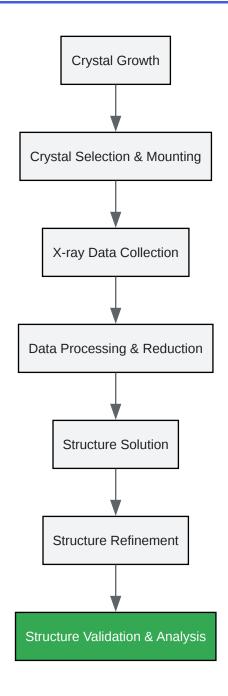
- Epoxidation: The alkene is then epoxidized, typically using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), to form 2α,3α-epoxy-5α-androstan-17-one.
- Ring Opening with Piperidine: The epoxide is opened by reacting with piperidine, which also adds at the 16-position to give 2β,16β-bispiperidino-5α-androstan-3α-ol-17-one.
- Reduction of the Ketone: The 17-keto group is reduced to a hydroxyl group using a reducing agent such as sodium borohydride (NaBH₄), yielding the target intermediate, 2β,16βbispiperidino-5α-androstane-3α,17β-diol.

Single-Crystal X-ray Diffraction Protocol

The following is a generalized protocol for the crystallographic analysis of small organic molecules, such as the **vecuronium bromide** intermediates.

Experimental Workflow for Crystallographic Analysis:





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General workflow for single-crystal X-ray diffraction.

Detailed Methodologies:

 Crystal Growth: High-quality single crystals of the intermediate are grown. A common method is slow evaporation of a saturated solution. For 2β,16β-bispiperidino-5α-androstane-3α,17β-diol, suitable crystals can be obtained from acetonitrile.[4] The choice of solvent is critical and may require screening.



- Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope. The crystal should be free of visible defects. It is then mounted on a goniometer head, often using a cryoprotectant to prevent ice formation during data collection at low temperatures.
- Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data for the
 intermediate was collected using Cu Kα radiation.[3] The crystal is cooled (e.g., to 100 K) to
 minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while
 irradiating it with X-rays, and the diffraction pattern is recorded on a detector.
- Data Processing and Reduction: The raw diffraction images are processed to determine the
 unit cell parameters and the intensities of the reflections. This step also involves data
 reduction, where corrections are made for factors such as background scattering and
 absorption.
- Structure Solution: The processed data is used to solve the crystal structure. For small
 molecules, direct methods are often successful in determining the initial positions of the
 atoms.
- Structure Refinement: The initial atomic model is refined using a least-squares method to improve the agreement between the observed and calculated diffraction data. This process refines the atomic positions, and thermal parameters.
- Structure Validation and Analysis: The final refined structure is validated to ensure its
 chemical and crystallographic sensibility. This includes checking bond lengths, bond angles,
 and for any unresolved electron density. The final structure provides a detailed threedimensional model of the molecule.

Conclusion

The crystallographic analysis of intermediates in the synthesis of **vecuronium bromide**, particularly 2β , 16β -bispiperidino- 5α -androstane- 3α , 17β -diol, provides invaluable information for drug development and manufacturing. The detailed structural data confirms the stereochemical integrity of the synthetic route, ensuring the production of the correct isomer of the final API. The protocols outlined in this guide offer a framework for the synthesis and crystallographic



characterization of these and similar steroidal compounds, aiding in the development of robust and well-characterized pharmaceutical manufacturing processes.

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